N-(3,5-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6OS/c1-13-7-14(2)9-16(8-13)25-18(29)11-30-21-19-20(23-12-24-21)28(27-26-19)10-15-5-3-4-6-17(15)22/h3-9,12H,10-11H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVXVMJDRKRNIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS Number: 863458-48-4) is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 422.5 g/mol. The structural features include a triazole ring and a thioacetamide moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 863458-48-4 |
| Molecular Formula | C21H19FN6OS |
| Molecular Weight | 422.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound has shown promise as an inhibitor of various kinases, particularly polo-like kinase 1 (Plk1), which is involved in cell cycle regulation and is often overexpressed in cancers. Inhibitors targeting Plk1 have been explored for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells .
- Triazole Moiety : The 1,2,3-triazole unit contributes significantly to the compound's stability against metabolic degradation and enhances its binding affinity to target proteins. This moiety can act as a bioisostere for amides, providing improved pharmacokinetic properties .
Biological Activity Data
In vitro studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| L1210 (Murine leukemia) | 9.6 ± 0.7 |
| CEM (Human T-lymphocyte) | 41 ± 3 |
| HeLa (Cervical carcinoma) | 35 ± 5 |
These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell types while maintaining relative safety towards normal cells.
Case Studies
A recent study investigated the impact of structural modifications on the biological activity of triazole-containing compounds. It was found that derivatives with enhanced hydrogen bonding capabilities displayed improved potency against Plk1 and other kinases. Specifically, modifications that increased lipophilicity or introduced additional hydrogen bond donors were associated with lower IC50 values and improved selectivity for cancer cells .
Scientific Research Applications
Medicinal Chemistry
N-(3,5-dimethylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has garnered attention for its potential as a pharmaceutical agent. Its structural components allow it to interact with various biological targets:
- Anti-Cancer Activity : Research indicates that triazole derivatives exhibit significant cytotoxic effects against cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 6.2 to 43.4 μM against breast and colon cancer cells . The presence of the triazole moiety is crucial for enhancing anti-cancer properties.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Example A | T47D | 43.4 |
| Example B | HCT-116 | 6.2 |
Pharmacology
The compound's pharmacological profile suggests potential applications in treating various diseases:
- Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
- Anti-inflammatory Effects : The structural features of the compound suggest possible anti-inflammatory properties, which are critical in developing treatments for chronic inflammatory diseases.
Materials Science
Due to its unique chemical structure and reactivity:
- Building Block for Synthesis : The compound can serve as a precursor in synthesizing more complex molecules with tailored properties for advanced materials and nanotechnology applications.
Case Studies and Research Findings
Several studies have investigated the biological activities and synthesis routes of this compound:
- Synthesis and Biological Evaluation : A study focused on synthesizing various triazole derivatives demonstrated the compound's ability to inhibit tumor growth in vitro . The synthesis typically involves multi-step organic reactions starting from simpler precursors.
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the triazole ring and substituent groups could significantly influence biological activity . This understanding aids in designing more effective derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
